BenchChemオンラインストアへようこそ!

3ALPHA-HYDROXY PRAVASTATIN LACTONE

Statin Metabolism HMG-CoA Reductase Inhibition Pharmacodynamics

Procure 3α-Hydroxy Pravastatin Lactone (SQ 31906 lactone), the precise 3α-isomer lactone form. Do NOT substitute with pravastatin acid or 3α-hydroxy sodium salt. This lactone is essential for differentiating acid/lactone interconversion kinetics, validating LC-MS/MS selectivity for bioequivalence studies, and calibrating PBPK transporter models due to its ~1/40th HMG-CoA reductase potency versus parent. Ensure you receive the correct neutral lactone.

Molecular Formula C₂₃H₃₄O₆
Molecular Weight 406.51
CAS No. 85798-96-5
Cat. No. B1140587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3ALPHA-HYDROXY PRAVASTATIN LACTONE
CAS85798-96-5
Synonyms3α-iso-Pravastatin;  (2S)-2-Methylbutanoic Acid (1S,6S,7R,8S,8aR)-1,2,6,7,8,8a-_x000B_Hexahydro-6-hydroxy-7-methyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester;  SQ 31906 Lactone; 
Molecular FormulaC₂₃H₃₄O₆
Molecular Weight406.51
Structural Identifiers
SMILESCCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O
InChIInChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3/t13-,14+,16+,17+,18-,19+,20-,22?/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3α-Hydroxy Pravastatin Lactone (CAS 85798-96-5): Procurement and Research Applications for a Pivotal Statin Metabolite


3α-Hydroxy Pravastatin Lactone (CAS 85798-96-5), also known as SQ 31906 lactone, is a significant metabolite of the cholesterol-lowering drug pravastatin [1]. It belongs to the statin class of compounds, functioning as a competitive inhibitor of HMG-CoA reductase [2]. Unlike the parent compound, which is administered as an open acid, this metabolite is a lactone form. It is primarily formed through non-enzymatic isomerization and lactonization in the acidic environment of the stomach following oral administration of pravastatin [3].

Why 3α-Hydroxy Pravastatin Lactone (SQ 31906) Cannot Be Substituted with Pravastatin or Its Other Impurities


Procurement of a generic 'pravastatin metabolite' or 'pravastatin impurity' without precise specification is scientifically unsound due to critical differences in structure, potency, and metabolic fate. 3α-Hydroxy Pravastatin Lactone is a specific isomer (3α) and a specific chemical form (lactone), which distinguishes it from the parent drug (pravastatin acid) and other metabolites like 6'-epi-pravastatin or the open-ring 3α-hydroxy pravastatin sodium salt. The lactone form, in particular, is a key intermediate in the complex metabolic interconversion between pravastatin acid and its lactone, a process that significantly modulates its pharmacological activity [1]. Substitution with the sodium salt of the same metabolite, for example, would be inappropriate for studies investigating lactonization kinetics or transporter interactions specific to the neutral lactone form. Furthermore, the biological activity of 3α-hydroxy metabolites is markedly reduced compared to the parent pravastatin, being approximately 1/40th as potent an HMG-CoA reductase inhibitor [2]. This quantitative difference invalidates the use of pravastatin as a direct analytical or pharmacological stand-in for its metabolite in assays requiring precise quantification of drug exposure or activity.

Quantitative Differentiation of 3α-Hydroxy Pravastatin Lactone (CAS 85798-96-5) for Scientific Selection


Metabolic Pathway and Potency: Quantified HMG-CoA Reductase Inhibitory Activity Relative to Parent Compound

3α-Hydroxy Pravastatin Lactone is the lactone form of the primary metabolite generated from pravastatin. Its open-ring acid counterpart, 3α-hydroxy pravastatin, is the major metabolite found in vivo and is a competitive inhibitor of HMG-CoA reductase. A direct comparison of inhibitory activity reveals that this metabolite is significantly less potent than the parent drug, pravastatin. This reduced potency is a critical factor in understanding the net pharmacodynamic effect of pravastatin therapy [1]. The lactone form itself is an intermediate in the interconversion between the active acid and inactive lactone forms [2].

Statin Metabolism HMG-CoA Reductase Inhibition Pharmacodynamics

In Vivo Formation and Excretion: Quantified Contribution to Pravastatin's Metabolic Profile in Humans

The formation of 3α-hydroxy pravastatin from the parent drug is a major metabolic pathway. Quantitative analysis from human studies indicates that the 3α-hydroxy isomer constitutes a measurable fraction of the total drug-related material excreted in urine. This specific quantitative contribution provides a benchmark for understanding pravastatin's clearance and for developing accurate physiologically based pharmacokinetic (PBPK) models [1].

Drug Metabolism Pharmacokinetics Excretion Kinetics

Analytical Selectivity: Baseline Chromatographic Resolution from Pravastatin and 6-epi-Pravastatin for Accurate Quantification

In the development and validation of LC-MS/MS methods for quantifying pravastatin and its metabolites in biological matrices, achieving baseline chromatographic separation of structurally similar isomers is a prerequisite for accurate quantification. Studies have confirmed that 3α-hydroxy pravastatin can be well separated from both pravastatin and the closely related impurity 6-epi-pravastatin under optimized conditions [1]. This validated separation is critical for avoiding analytical interference, which could lead to erroneous pharmacokinetic calculations.

Analytical Chemistry HPLC Method Validation LC-MS/MS

Lactone vs. Acid Form: Differential Interaction with Drug Transporters

Statins exist in an equilibrium between their active, open-ring hydroxy acid form and their inactive, closed-ring lactone form. The lactone form is more lipophilic and can passively diffuse across cell membranes, whereas the acid form relies more on active transport. The acid and lactone forms of 3α-hydroxy pravastatin have been shown to differentially modulate the activity of key drug transporters, which are critical determinants of statin uptake into hepatocytes and efflux into bile . This differential interaction is a class-level phenomenon but has been specifically observed for pravastatin's metabolites.

Drug Transporters Pharmacokinetics Tissue Distribution

Metabolic Stability: Intrinsic Clearance of Statin Lactones in Human Liver Microsomes

A comparative study of statin metabolism using a unified methodology in human liver microsomes (HLMs) demonstrated that statin lactones, as a class, undergo much more extensive metabolism than their corresponding acid forms [1]. For example, the intrinsic clearance (CLint) values for atorvastatin lactone and simvastatin (which is a lactone prodrug) were 3,700 and 7,400 µl/min/mg protein, respectively. This class-level finding supports the inference that pravastatin lactone, including its 3α-hydroxy metabolite, is likely to be a better substrate for hepatic metabolic enzymes than pravastatin acid.

Drug Metabolism In Vitro Clearance Hepatic Stability

High-Value Research and Industrial Applications for 3α-Hydroxy Pravastatin Lactone (CAS 85798-96-5)


LC-MS/MS Method Development and Validation for Bioequivalence and Pharmacokinetic Studies

3α-Hydroxy Pravastatin Lactone serves as an essential reference standard for developing and validating robust LC-MS/MS methods to simultaneously quantify pravastatin and its metabolites in plasma and urine. Its procurement ensures method selectivity, as it must be chromatographically resolved from pravastatin and other impurities like 6-epi-pravastatin [1]. This application is critical for bioequivalence studies of generic pravastatin formulations and for clinical pharmacokinetic trials where accurate measurement of both parent drug and its major, less active metabolite is required to calculate parameters like AUC and Cmax [2].

Mechanistic Pharmacokinetic Modeling of Statin Disposition and Drug-Drug Interactions

Due to its specific role in the interconversion between active acid and inactive lactone forms, a high-purity standard of 3α-Hydroxy Pravastatin Lactone is necessary for in vitro studies designed to parameterize PBPK models. These models use quantitative data on transporter affinities and metabolic rates for each form (acid vs. lactone) to simulate hepatic uptake, biliary excretion, and potential drug-drug interactions (DDIs) . Using the correct lactone standard is crucial because the lactone form has a different interaction profile with uptake transporters like OATP1B1 compared to the acid form.

Pharmaceutical Quality Control and Impurity Profiling of Pravastatin Drug Substance and Product

As a known metabolite and degradation product of pravastatin, 3α-Hydroxy Pravastatin Lactone is a relevant impurity standard for pharmaceutical quality control (QC). While not always listed as a specified impurity in major pharmacopoeias (which currently list Impurity A as 6'-epi-pravastatin), its formation under acidic conditions makes it a potential process-related or degradant impurity [3]. Its use as an in-house reference material allows QC laboratories to monitor and control the levels of this specific impurity in pravastatin sodium API and finished drug products, ensuring batch-to-batch consistency and adherence to regulatory guidelines.

Fundamental Research into Statin Lactonization and Metabolite Transporter Interactions

For academic and industrial research groups investigating the fundamental pharmacology of statins, 3α-Hydroxy Pravastatin Lactone is a key research tool. It enables detailed studies of the non-enzymatic lactonization of statin acids in the gastrointestinal tract and the subsequent differential handling of acid and lactone forms by hepatic uptake and efflux transporters . These studies provide insight into the mechanisms governing the low systemic bioavailability but high hepatic selectivity of pravastatin, a hallmark of its safety profile compared to more lipophilic statins [4].

Quote Request

Request a Quote for 3ALPHA-HYDROXY PRAVASTATIN LACTONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.